![molecular formula C9H9ClF3NO B1529327 2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine CAS No. 1339896-37-5](/img/structure/B1529327.png)
2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine
Overview
Description
2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine typically involves the reaction of 2-chloro-4-nitrobenzylamine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or amine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of nitro or amine oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development
- The compound has been investigated for its role as an intermediate in the synthesis of novel pharmaceuticals. For example, it has been utilized in the preparation of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine, which is linked to the development of insecticides such as novaluron. This insecticide is known for its low toxicity and high efficiency in pest control by inhibiting chitin synthesis in insects .
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Neurodevelopmental Disorders
- Recent studies have highlighted the potential of compounds containing similar structural motifs in treating neurodevelopmental disorders. For instance, research on NKCC1 inhibitors has shown that modifications like trifluoromethyl groups can enhance pharmacological profiles, suggesting that 2-chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine may also exhibit similar beneficial effects in neurological contexts .
Agricultural Applications
- Pesticide Formulation
Material Science Applications
- Synthesis of Advanced Materials
- The unique properties of this compound make it a candidate for synthesizing advanced materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorinated groups.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and benzylamine groups may interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Similar in structure but contains a methylsulfonyl group instead of a benzylamine moiety.
2-Chloro-4-(2,2,2-trifluoro-ethoxy)-pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine is unique due to its combination of a chloro group, trifluoroethoxy group, and benzylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of the trifluoroethoxy group onto a chlorinated benzylamine framework. Various synthetic routes have been explored to optimize yield and purity. For instance, microwave-assisted synthesis methods have been reported to enhance efficiency and reduce reaction times while maintaining high yields of the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For example, analogues have shown moderate activity against various cancer cell lines in dose-response assays. The presence of electron-withdrawing groups like chlorine has been linked to variations in activity, suggesting that structural modifications can significantly impact efficacy .
Compound | Cancer Cell Line | GI50 (µM) |
---|---|---|
Analogue A | MCF-7 | 15 |
Analogue B | HeLa | 20 |
This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In a study assessing a series of derivatives, compounds with similar functional groups displayed significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups was found to enhance lipophilicity and biological activity .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | S. aureus | 8 µg/mL |
Compound D | M. tuberculosis | 16 µg/mL |
Structure-Activity Relationships (SAR)
The SAR studies suggest that the introduction of bulky and hydrophobic groups can affect the biological activity of benzylamine derivatives. For instance, the presence of the trifluoroethoxy group has been shown to improve solubility and metabolic stability while affecting the binding affinity to biological targets .
Case Studies
- Neurodevelopmental Disorders : A derivative containing similar functional groups demonstrated efficacy in mouse models for neurodevelopmental disorders by modulating chloride ion transport in neurons. This highlights the potential therapeutic applications beyond oncology .
- Antiangiogenic Effects : Related compounds have shown promise as antiangiogenic agents by inhibiting vascular endothelial growth factor (VEGF) secretion in tumor models, suggesting that modifications in the benzylamine structure can lead to significant therapeutic effects in cancer treatment .
Properties
IUPAC Name |
[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCYFBXZXAVWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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